molecular formula C22H28N6O2 B2443118 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 923489-69-4

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2443118
CAS No.: 923489-69-4
M. Wt: 408.506
InChI Key: OCSNJFXDRUXPIF-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a purine core, which is further substituted with methyl and methylprop-2-en-1-yl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Introduction of the benzylpiperazine moiety: This is achieved through nucleophilic substitution reactions, where the benzylpiperazine group is introduced onto the purine core.

    Substitution with methyl and methylprop-2-en-1-yl groups: These groups are introduced through alkylation reactions, using suitable alkylating agents under controlled conditions.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effectiveness and safety in the production process.

Chemical Reactions Analysis

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the purine core or the substituent groups are oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups onto the purine core or the benzylpiperazine moiety.

    Hydrolysis: The compound can undergo hydrolysis reactions, breaking down into smaller fragments under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

  • 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride

These compounds share structural similarities with this compound but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-16(2)14-28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27-12-10-26(11-13-27)15-17-8-6-5-7-9-17/h5-9H,1,10-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNJFXDRUXPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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